molecular formula C21H21N5OS B12184917 2-methyl-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide

2-methyl-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide

Cat. No.: B12184917
M. Wt: 391.5 g/mol
InChI Key: VDYUNLGWNBLWEC-UHFFFAOYSA-N
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Description

2-methyl-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a quinoline ring, a triazolopyridine moiety, and a methylsulfanyl group, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide typically involves multiple steps, including the formation of the quinoline ring, the introduction of the triazolopyridine moiety, and the attachment of the methylsulfanyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline and triazolopyridine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the quinoline ring can produce dihydroquinoline derivatives.

Scientific Research Applications

2-methyl-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe for studying biological processes and interactions, particularly those involving heterocyclic compounds.

    Medicine: Potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent, due to its unique structure and reactivity.

    Industry: Use in the development of new materials, such as polymers or catalysts, that leverage the compound’s unique properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazolo[4,3-a]quinoxaline:

    1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.

Uniqueness

2-methyl-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide is unique due to its specific combination of a quinoline ring, triazolopyridine moiety, and methylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H21N5OS

Molecular Weight

391.5 g/mol

IUPAC Name

2-methyl-N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide

InChI

InChI=1S/C21H21N5OS/c1-14-13-16(15-7-3-4-8-17(15)22-14)21(27)23-18(10-12-28-2)20-25-24-19-9-5-6-11-26(19)20/h3-9,11,13,18H,10,12H2,1-2H3,(H,23,27)

InChI Key

VDYUNLGWNBLWEC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NC(CCSC)C3=NN=C4N3C=CC=C4

Origin of Product

United States

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